molecular formula C17H17N3OS B14156721 4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 799808-88-1

4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol

Cat. No.: B14156721
CAS No.: 799808-88-1
M. Wt: 311.4 g/mol
InChI Key: UPZBDIGFGBVZKQ-UHFFFAOYSA-N
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Description

4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiolo-pyrimidine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzothiolo derivative, the compound can be synthesized through a series of reactions involving methylation, cyclization, and amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would typically include the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,3,4-tetrahydronaphthalene
  • 1-Methyl-5,6,7,8-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydro-5-methyl-naphthalene

Uniqueness

Compared to these similar compounds, 4-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to its specific benzothiolo-pyrimidine core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

799808-88-1

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C17H17N3OS/c1-10-18-16(20-11-6-8-12(21)9-7-11)15-13-4-2-3-5-14(13)22-17(15)19-10/h6-9,21H,2-5H2,1H3,(H,18,19,20)

InChI Key

UPZBDIGFGBVZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC=C(C=C4)O

solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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